molecular formula C26H16N4O2 B12673339 2,2'-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) CAS No. 85765-25-9

2,2'-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole)

Cat. No.: B12673339
CAS No.: 85765-25-9
M. Wt: 416.4 g/mol
InChI Key: QDKHNXQNYOAZDT-UHFFFAOYSA-N
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Description

2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole): is a heterocyclic compound that features a naphthalene core linked to two oxadiazole rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of hydrazides with aromatic carboxylic acids under acidic conditions. The reaction is often carried out in the presence of dehydrating agents such as phosphorus oxychloride or polyphosphoric acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

Chemistry: In chemistry, 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .

Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2,5-Diphenyl-1,3,4-oxadiazole
  • 2-(1-Naphthyl)-5-phenyl-1,3,4-oxadiazole
  • 1,3,4-Oxadiazole derivatives

Comparison: Compared to similar compounds, 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole) stands out due to its unique naphthalene core, which imparts distinct electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as organic electronics and photonics .

Properties

CAS No.

85765-25-9

Molecular Formula

C26H16N4O2

Molecular Weight

416.4 g/mol

IUPAC Name

2-phenyl-5-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalen-1-yl]-1,3,4-oxadiazole

InChI

InChI=1S/C26H16N4O2/c1-3-9-17(10-4-1)23-27-29-25(31-23)21-15-16-22(20-14-8-7-13-19(20)21)26-30-28-24(32-26)18-11-5-2-6-12-18/h1-16H

InChI Key

QDKHNXQNYOAZDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C4=CC=CC=C43)C5=NN=C(O5)C6=CC=CC=C6

Origin of Product

United States

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